N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H22FN5O2S and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The synthesis of related triazoloquinazoline derivatives involves innovative methodologies, including the use of azide and DCC coupling methods. These processes have yielded a variety of compounds, suggesting a broad synthetic applicability in the creation of potentially bioactive molecules. The successful synthesis of these compounds is characterized by their elemental analysis, IR, mass, and NMR data, indicating the versatility of triazoloquinazoline scaffolds in medicinal chemistry (Fathalla, Rayes, & Ali, 2007).
Pharmacological Investigations
Pharmacological investigations of triazoloquinazoline derivatives have demonstrated promising results in various biological activities. For instance, certain derivatives have been evaluated for positive inotropic activity, showing favorable outcomes compared to standard drugs like Milrinone. This suggests their potential utility in managing conditions requiring enhanced cardiac contractility (Li et al., 2008). Furthermore, some compounds have shown significant H1-antihistaminic activity, presenting a possible development path for new classes of antihistamines with minimized sedative effects (Alagarsamy et al., 2009).
Anticancer Activity
A series of triazoloquinazoline urea derivatives have been synthesized and screened for anticancer activity, demonstrating cytotoxic effects against human neuroblastoma and colon carcinoma cell lines. These findings indicate the potential of these derivatives as leads in the development of anticancer agents (Reddy et al., 2015).
Antimicrobial Activity
Triazoloquinazoline derivatives have also been explored for their antimicrobial activity, with some compounds displaying significant effects against bacterial strains. This suggests their potential application in addressing antimicrobial resistance and developing new therapeutic agents (Antypenko et al., 2017).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-2-18-7-3-5-9-21(18)28-23(33)16-35-26-30-29-25-31(15-17-11-13-19(27)14-12-17)24(34)20-8-4-6-10-22(20)32(25)26/h3-14H,2,15-16H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHIOXAVKVAPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.